N-Ethyl-2-iodobenzenesulfonamide
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Overview
Description
N-Ethyl-2-iodobenzenesulfonamide is an organosulfur compound characterized by the presence of an ethyl group, an iodine atom, and a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-iodobenzenesulfonamide typically involves the iodination of N-ethylbenzenesulfonamide. One common method is the reaction of N-ethylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The iodine atom can be reduced to form N-ethylbenzenesulfonamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-ethyl-2-azidobenzenesulfonamide or N-ethyl-2-thiocyanatobenzenesulfonamide.
Oxidation Reactions: Products include N-ethyl-2-iodobenzenesulfonyl chloride.
Reduction Reactions: The major product is N-ethylbenzenesulfonamide.
Scientific Research Applications
N-Ethyl-2-iodobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Biological Studies: It is used as a probe to study the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-iodobenzenesulfonamide
- N-Propyl-2-iodobenzenesulfonamide
- N-Ethyl-4-iodobenzenesulfonamide
Uniqueness
N-Ethyl-2-iodobenzenesulfonamide is unique due to the specific positioning of the iodine atom and the ethyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the position of the iodine atom can influence the compound’s ability to undergo substitution reactions, while the ethyl group can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-ethyl-2-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHITCYLMOKQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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